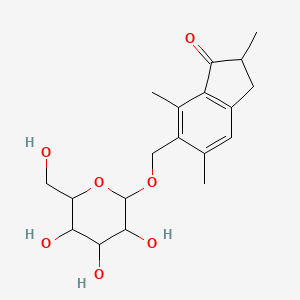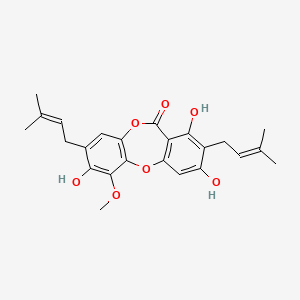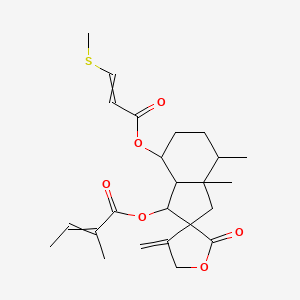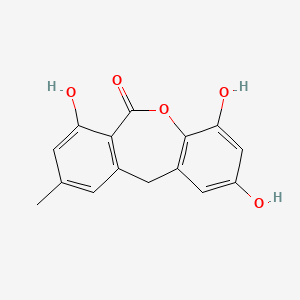
9-Dehydroxyeurotinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Dehydroxyeurotinone is an anthraquinone derivative that can be found in the marine-derived endophytic fungus Eurotium rubrum. This compound has garnered attention due to its cytotoxic properties, particularly against SW1990 cells, with an IC50 value of 25 µg/mL . It is structurally characterized by its dibenzo-fused 3-lactone core, which contributes to its biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Dehydroxyeurotinone can be isolated from the fungal strain Eurotium rubrum. The cultivation of this endophytic fungus, which is isolated from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus, results in the production of this compound along with other compounds . The isolation process involves the extraction of the fungal culture followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research and development are needed to establish efficient industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Dehydroxyeurotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its anthraquinone structure, which is reactive towards different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivative.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and other structurally modified compounds.
Wissenschaftliche Forschungsanwendungen
9-Dehydroxyeurotinone has several scientific research applications due to its biological activities:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives.
Biology: The compound exhibits cytotoxic properties, making it a potential candidate for cancer research.
Medicine: Its cytotoxicity against cancer cells suggests potential therapeutic applications in oncology.
Wirkmechanismus
The mechanism of action of 9-Dehydroxyeurotinone involves its interaction with cellular components leading to cytotoxic effects. It has been shown to inhibit human organic anion transporters (OAT1 and OAT3), which play a role in the cellular uptake of various compounds . By inhibiting these transporters, this compound can protect cells from toxic substances, such as mercury, by preventing their uptake .
Vergleich Mit ähnlichen Verbindungen
2-O-Methyl-9-dehydroxyeurotinone: A derivative of 9-Dehydroxyeurotinone with similar biological activities.
Eurorubrin: A dimeric compound composed of two molecules of asperflavin via a methylene group.
Questin: A glycoside consisting of questin as aglycone and one sugar unit.
Uniqueness: this compound is unique due to its specific cytotoxic properties and its ability to inhibit organic anion transporters. Its dibenzo-fused 3-lactone core also distinguishes it from other anthraquinone derivatives, contributing to its unique biological activities .
Eigenschaften
IUPAC Name |
2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEWVOQVOXHEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
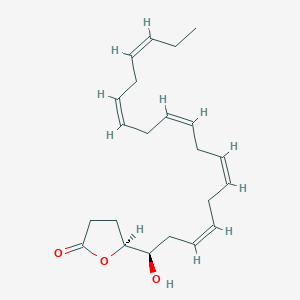
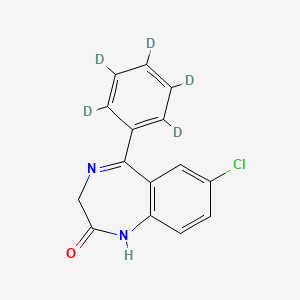
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
![1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B593392.png)
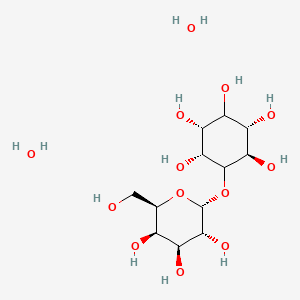
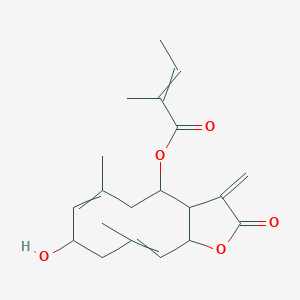
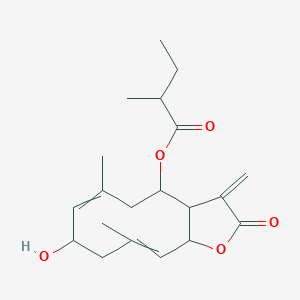
![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
